REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH2:10][CH2:9]1)(C)(C)C.[ClH:18]>C(Cl)Cl>[ClH:18].[ClH:18].[N:12]1[CH:13]=[CH:14][CH:15]=[N:16][C:11]=1[C:8]1([NH2:7])[CH2:10][CH2:9]1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C1=NC=CC=N1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
to stir for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a solid mass that
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1=C(N=CC=C1)C1(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |